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Compound of Interest

Compound Name: Desoxycarbadox

Cat. No.: B144582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of

Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, in

animal tissues. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and

Enzyme-Linked Immunosorbent Assay (ELISA) are outlined to ensure accurate and reliable

residue analysis in various tissue matrices.

Introduction
Carbadox is an antimicrobial drug used in swine production for growth promotion and disease

control. However, due to the carcinogenic nature of its metabolite, Desoxycarbadox,

regulatory agencies worldwide have established maximum residue limits (MRLs) or banned its

use.[1] Consequently, sensitive and robust analytical methods are crucial for monitoring DCBX

residues in edible tissues to ensure food safety. This document outlines validated methods for

the determination of Desoxycarbadox in tissues such as muscle, liver, and kidney.

Analytical Methods Overview
The primary methods for Desoxycarbadox detection are chromatography-based, with LC-

MS/MS being the gold standard for confirmation and quantification due to its high sensitivity

and selectivity.[2][3] HPLC-UV offers a more accessible alternative, though it may have higher
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detection limits.[4] ELISA serves as a valuable screening tool, often targeting the more stable

Carbadox metabolite, quinoxaline-2-carboxylic acid (QCA), as an indicator of Carbadox use.[5]

Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods

for the detection of Desoxycarbadox and related residues in swine tissues.

Table 1: LC-MS/MS Method Performance for Desoxycarbadox (DCBX)

Tissue LOD (µg/kg) LOQ (µg/kg) Recovery (%) Reference

Muscle 0.01 - 0.05 0.02 - 0.5 79.1 - 91.1

Liver 0.01 - 0.25 0.02 - 0.5 > 79.1

Muscle - 20 -

Liver - 20 -

Muscle - 0.05 -

Table 2: HPLC-UV Method Performance for Desoxycarbadox and Carbadox Metabolites

Analyte Tissue
Limit of
Determination
(µg/kg)

Recovery (%) Reference

Carbadox &

Metabolites

Muscle, Liver,

Kidney
1 - 5 81 - 87

Table 3: ELISA Method Performance for Quinoxaline-2-carboxylic acid (QCA)

Tissue
Limit of Detection
(µg/kg)

Recovery (%) Reference

Muscle 1.90 76 - 108

Liver - 92.6 - 112.2
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Experimental Protocols
Protocol 1: LC-MS/MS for Desoxycarbadox in Swine
Tissues
This protocol is adapted from a sensitive LC-MS/MS method for the simultaneous

determination of Carbadox and Olaquindox related residues.

1. Sample Preparation and Extraction

Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene

centrifuge tube.

Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and

then sonicate for 15 minutes.

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

Filtration: Collect the supernatant and filter it through a 0.22 µm filter.

2. Solid-Phase Extraction (SPE) Clean-up

Column Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with 3 mL of

methanol followed by 3 mL of water.

Sample Loading: Load the filtered extract onto the SPE cartridge at a flow rate of 1 mL/min.

Washing: Wash the cartridge with 3 mL of 5% methanol in water, followed by 3 mL of

methanol.

Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.

3. LC-MS/MS Instrumental Analysis

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
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Mobile Phase:

A: 0.1% Formic acid in water

B: 0.1% Formic acid in acetonitrile

Gradient Program:

0-1 min: 5% B

1-8 min: 5-95% B

8-10 min: 95% B

10.1-12 min: 5% B (re-equilibration)

Flow Rate: 0.3 mL/min

Injection Volume: 10 µL

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source in positive ion mode.

MRM Transitions: Monitor at least two specific precursor-product ion transitions for

Desoxycarbadox for quantification and confirmation.

Protocol 2: HPLC-UV for Carbadox and its Metabolites in
Swine Tissues
This protocol is based on a method using post-column derivatization for enhanced detection.

1. Sample Preparation and Extraction

Homogenization: Weigh 5.0 g of homogenized tissue into a centrifuge tube.

Extraction: Add 20 mL of methanol-acetonitrile (1:1, v/v) and homogenize for 1 minute.

Centrifugation: Centrifuge at 4000 x g for 10 minutes. Collect the supernatant.
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Purification: The extract is further purified over an alumina-Florisil column and partitioned

with isooctane.

2. HPLC-UV Instrumental Analysis

HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or

methanol).

Post-Column Derivatization: After separation on the column, the eluent is mixed with a

sodium hydroxide solution to induce a chemical reaction that enhances the UV absorbance

of the analytes.

Detection: UV-VIS detector set at 420 nm.

Injection Volume: A large volume injection (e.g., 2 mL) may be used with a column-switching

system for sample enrichment.

Protocol 3: ELISA for Quinoxaline-2-carboxylic acid
(QCA)
This protocol outlines a competitive ELISA for the screening of QCA, a major metabolite of

Carbadox.

1. Sample Preparation

Homogenization: Homogenize the tissue sample.

Extraction: Extract a known amount of the homogenized tissue with an appropriate buffer,

which may be followed by a centrifugation step to remove solid debris.

Dilution: Dilute the resulting extract to fall within the dynamic range of the assay.

2. ELISA Procedure

Coating: Microtiter plates are pre-coated with a QCA-protein conjugate.
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Competitive Binding: Add standards or diluted tissue extracts and a specific anti-QCA

antibody to the wells. During incubation, free QCA in the sample and the QCA-conjugate on

the plate compete for binding to the antibody.

Washing: Wash the plate to remove unbound antibodies and sample components.

Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that

binds to the primary antibody.

Washing: Wash the plate again to remove the unbound secondary antibody.

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a

colored product.

Measurement: Stop the reaction and measure the absorbance at a specific wavelength using

a microplate reader. The color intensity is inversely proportional to the concentration of QCA

in the sample.

Visualizations
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Caption: LC-MS/MS Experimental Workflow for Desoxycarbadox Detection.
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Caption: Competitive ELISA Workflow for QCA Screening.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b144582?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characteristics

Screening Methods

ELISA (QCA) HPLC-UV

Confirmatory Methods

LC-MS/MS (DCBX)

High Throughput Lower Cost Quantitative High Sensitivity High Selectivity Confirmatory ID

Click to download full resolution via product page

Caption: Relationship and Characteristics of Analytical Methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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